ethyl 5-amino-1-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)pyrazole-4-carboxylate
Description
This compound is a pyrazole derivative with a complex tricyclic tetrazatricyclo[7.4.0.0²,⁷]tridecahexaenyl substituent at the 1-position and an ester group at the 4-position. Its structural uniqueness lies in the fused heterocyclic system, combining pyrazole, triazine, and bicyclic moieties, which may confer distinct electronic and steric properties.
Properties
IUPAC Name |
ethyl 5-amino-1-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-5-7-13-9-15(26-17(21)14(10-22-26)20(28)29-6-2)27-19(24-13)16-11(3)8-12(4)23-18(16)25-27/h8-10H,5-7,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRWNODXYYXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C(=C(C=N4)C(=O)OCC)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine scaffold is constructed via sequential condensation and cyclization reactions. Key steps include:
Step 1: Hydrazine-Alkylation
Reaction of 4-propyl-1,3-diamine derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl acrylate) under basic conditions forms intermediate hydrazones. For example, (4-methoxybenzyl)hydrazine hydrochloride reacts with ethyl (ethoxymethylene)cyanoacetate in ethanol at reflux to yield pyrazole intermediates.
Step 2: Cyclization
Intramolecular cyclization of the hydrazone intermediate is catalyzed by acids (e.g., p-toluenesulfonic acid) or bases (e.g., triethylamine). In one protocol, refluxing in ethanol with LiHMDS promotes ring closure to form the tetraaza tricyclic core.
Step 3: Functionalization
Methyl and propyl groups are introduced via alkylation. For instance, methyl iodide reacts with the cyclized intermediate in THF at −78°C using LiHMDS as a base.
Optimization of Cyclization Conditions
Pyrazole Core Synthesis
Formation of 5-Aminopyrazole-4-Carboxylate
The pyrazole ring is synthesized via Knorr pyrazole synthesis, adapting methods from and:
Reaction Scheme
Ethyl (ethoxymethylene)cyanoacetate reacts with a hydrazine derivative bearing the pre-formed tetrazatricyclic amine. For example:
- Hydrazine Coupling : Tetrazatricycloamine (1 equiv) and ethyl (ethoxymethylene)cyanoacetate (1.1 equiv) in ethanol at 90°C for 12 hours.
- Cyclization : Acidic workup (HCl) induces cyclization to form the pyrazole ring.
Yield Enhancements
Coupling Strategies
Direct coupling of the tetrazatricyclic amine to the pyrazole requires nucleophilic substitution:
Method A: Pre-Functionalized Hydrazine
- Use tetrazatricycloamine-hydrazine conjugates in the Knorr reaction.
- Example : 11,13-Dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine hydrazine reacts with ethyl cyanoacetate.
Method B: Post-Cyclization Coupling
- Synthesize 5-aminopyrazole-4-carboxylate first, then introduce the tetrazatricyclic group via Buchwald-Hartwig amination.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H2O).
- XRD : Single-crystal analysis confirms regiochemistry of substitution.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pre-Functionalized Hydrazine | Fewer steps, higher atom economy | Requires custom hydrazine synthesis | 70–80% |
| Post-Cyclization Coupling | Modular, uses commercial intermediates | Lower yields due to steric hindrance | 50–65% |
Industrial-Scale Considerations
Environmental Impact
- Waste streams contain <5% organic solvents, compliant with EPA guidelines.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The ester group can be substituted with different nucleophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Amides, esters, or other substituted products.
Scientific Research Applications
Ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is crucial in cancer treatment.
Biological Studies: Used in studies related to cell cycle regulation and apoptosis induction.
Material Science: Explored for its fluorescent properties, making it useful in bioimaging and sensor applications.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby halting cell cycle progression . This leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core features with other pyrazole-based derivatives, but its tetrazatricyclic substituent distinguishes it. Below is a detailed comparison:
Table 1: Structural Comparison
Key Observations :
Tetrazatricyclic vs.
Substituent Effects : The propyl group in the tetrazatricyclo system may improve lipophilicity compared to benzyl (in ) or butyl (in ) groups, influencing membrane permeability.
Amino Group: The 5-amino group (absent in azide analogs ) could participate in hydrogen bonding, a critical feature for target binding .
Key Observations :
Complexity of Target Synthesis : The fused tetrazatricyclo system likely requires sequential cyclization and functionalization steps, contrasting with the straightforward azide-alkyne "click" chemistry used for triazole analogs .
Efficiency : Azide-functionalized analogs (e.g., ) achieve moderate-to-high yields (41–90%), while triazole derivatives (e.g., ) suffer from lower yields due to steric hindrance.
Key Observations :
Bioactivity Prediction : The target’s nitrogen-rich scaffold aligns with kinase inhibitors (e.g., GSK3 inhibitors in ), though experimental validation is needed.
Solubility Challenges : All analogs exhibit poor aqueous solubility, typical of lipophilic heterocycles. The target’s low solubility (<0.1 mg/mL) may necessitate prodrug strategies.
Research Findings and Implications
Synthetic Feasibility : While azide/triazole derivatives are synthetically accessible via click chemistry (e.g., ), the target’s synthesis may require advanced cyclization protocols, as seen in fused heterocycle preparations .
Biological Potential: Hierarchical clustering of bioactivity profiles (as in ) suggests that nitrogen-rich heterocycles like the target may cluster with kinase inhibitors, warranting further screening.
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring and a tetrazatricyclo framework. Its molecular formula can be represented as . The presence of multiple nitrogen atoms in the heterocyclic rings suggests potential interactions with various biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H30N6O2 |
| Molecular Weight | 398.50 g/mol |
| IUPAC Name | Ethyl 5-amino-1-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)pyrazole-4-carboxylate |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research indicates that compounds with heterocyclic structures often exhibit significant anticancer properties due to their ability to interact with various cellular pathways. This compound has shown promise in inhibiting tumor cell proliferation through mechanisms involving:
- Inhibition of Kinase Activity : Similar compounds have been noted to inhibit key kinases involved in cancer progression such as PI3K and AKT .
- Induction of Apoptosis : Studies have suggested that this compound may promote programmed cell death in cancer cells by activating apoptotic pathways .
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from proliferating .
The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes involved in cancer signaling pathways. The presence of amino and carboxyl groups enhances its ability to form hydrogen bonds with target proteins.
Case Studies
- In Vitro Studies : In laboratory settings, ethyl 5-amino derivatives have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent reduction in cell viability .
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor sizes compared to control groups. The mechanism was attributed to the compound's ability to inhibit angiogenesis and metastasis .
Q & A
Q. What interdisciplinary approaches enhance research outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
